molecular formula C6H7NO B1373184 4-Cyclopropyl-1,3-oxazole CAS No. 2059994-75-9

4-Cyclopropyl-1,3-oxazole

Cat. No.: B1373184
CAS No.: 2059994-75-9
M. Wt: 109.13 g/mol
InChI Key: IXOJKLGEJFHVBI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the cyclopropyl group adds unique chemical properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets due to their heterocyclic nature . They often bind with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in the biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The solubility of oxadiazoles, a related class of compounds, in water is determined by the type of substituents on the heterocyclic ring . This suggests that the pharmacokinetic properties of 4-Cyclopropyl-1,3-oxazole may be influenced by its structure.

Result of Action

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These activities suggest that oxazole derivatives may have diverse molecular and cellular effects.

Action Environment

The stability and reactivity of oxazole derivatives can be influenced by the presence of hetero atoms or groupings . This suggests that environmental factors may play a role in the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Cyclopropyl-1,3-oxazole plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain catalytic enzymes, thereby influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme. Additionally, this compound can form complexes with metal ions, further enhancing its biochemical utility .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation. By modulating gene expression, this compound can alter the production of key proteins involved in cellular metabolism. This compound’s impact on cellular function includes the regulation of metabolic pathways and the inhibition of certain enzymes that are critical for cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either the inhibition or activation of the target enzyme, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of this compound is influenced by factors such as lipid solubility and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which exhibit enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

4-Cyclopropyl-1,3-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOJKLGEJFHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059994-75-9
Record name 4-cyclopropyl-1,3-oxazole
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